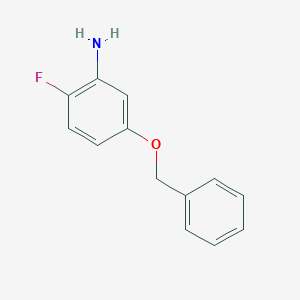

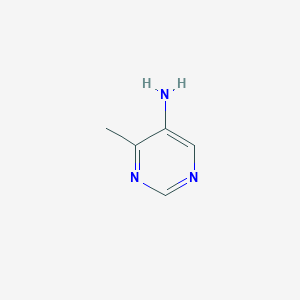

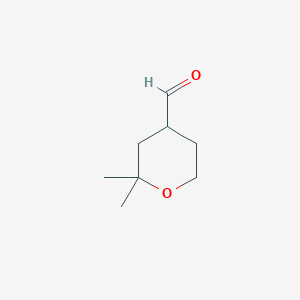

![molecular formula C8H5NOS B112578 ベンゾ[d]チアゾール-5-カルバルデヒド CAS No. 394223-38-2](/img/structure/B112578.png)

ベンゾ[d]チアゾール-5-カルバルデヒド

概要

説明

Benzo[d]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H5NOS . It is a solid substance and has a molecular weight of 163.2 . The IUPAC name for this compound is 1,3-benzothiazole-5-carbaldehyde .

Synthesis Analysis

A novel thiazole-based carbaldehyde bearing benzimidazole fluorophore as the receptor unit for F− anion was prepared by multi-step synthesis . Another synthesis method involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of Benzo[d]thiazole-5-carbaldehyde was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The product formation involves cascade hydroxyl thiocyanation of the C═C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .Physical And Chemical Properties Analysis

Benzo[d]thiazole-5-carbaldehyde is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

グリーンケミストリー合成

ベンゾ[d]チアゾール誘導体は、環境に優しく持続可能なグリーンケミストリープロセスを通じて合成されています。2-アミノベンゼンチオールと、アルデヒド、ケトン、酸、アシルクロリドなどのさまざまな基質との縮合、ならびにチオアミドまたは二酸化炭素(CO2)の環化は、一般的な方法です。 これらのプロセスは、有害物質の使用を最小限に抑え、廃棄物を削減するため、重要です .

医薬品化学

医薬品化学の分野では、ベンゾ[d]チアゾール-5-カルバルデヒドは重要な役割を果たしています。 それは、抗がん剤、抗菌剤、抗結核剤、抗糖尿病剤、駆虫剤、抗腫瘍剤、抗ウイルス剤、抗酸化剤、抗炎症剤、神経保護作用など、幅広い生物学的活性を有する化合物の合成に関与しています .

製薬用途

この化合物は、さまざまな治療効果を持つ医薬品を作成するために使用されます。たとえば、スルファゾールなどの抗菌剤、リトナビルなどの抗レトロウイルス薬、アバファンギンなどの抗真菌薬、チアゾフリンなどの抗がん剤の開発に関与しています。 さらに、抗糖尿病薬、抗アルツハイマー病薬、降圧薬、抗酸化薬、肝保護薬にも応用されています .

生物活性スクリーニング

ベンゾ[d]チアゾール誘導体は、さまざまな生物学的活性をスクリーニングされています。 これには、新しい鎮痛薬や抗炎症薬の開発に不可欠な、鎮痛作用や抗炎症作用の試験が含まれます .

抗真菌薬

特に、アバファンギンなどのベンゾ[d]チアゾール-5-カルバルデヒド誘導体は、さまざまな真菌によって引き起こされる皮膚感染症の治療に外用されます。 これは、この化合物が皮膚の病状に対処する役割を果たしていることを示しています .

酵素阻害

この化合物は、酵素阻害剤としての可能性についても研究されています。酵素阻害剤は、酵素活性の調節が必要な病気の治療において重要です。 それらは、パーキンソン病、アルツハイマー病、および特定の種類のがんなどの状態を治療するために使用できます .

作用機序

Target of Action

Benzo[d]thiazole-5-carbaldehyde has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacteria, making Benzo[d]thiazole-5-carbaldehyde an effective anti-tubercular agent .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, affecting the survival of the bacteria .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have good absorption and distribution characteristics

Result of Action

The result of the action of Benzo[d]thiazole-5-carbaldehyde is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterial cell wall, leading to the death of the bacteria .

将来の方向性

Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes, which are structurally similar to Benzo[d]thiazole-5-carbaldehyde, have been used as building blocks for two-coordinate Cu(I) complexes exhibiting fast and efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of luminescent materials .

生化学分析

Biochemical Properties

Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific substitutions present on the benzothiazole ring .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1,3-benzothiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEMSAXFUBUVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619203 | |

| Record name | 1,3-Benzothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394223-38-2 | |

| Record name | 5-Benzothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394223-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)